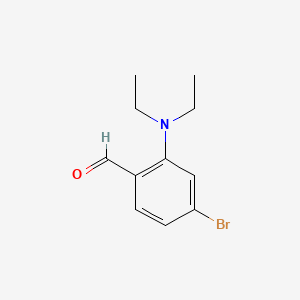

4-Bromo-2-(diethylamino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(diethylamino)benzaldehyde is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a diethylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(diethylamino)benzaldehyde typically involves the bromination of 2-(diethylamino)benzaldehyde. The reaction is carried out using bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-(diethylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products:

Oxidation: 4-Bromo-2-(diethylamino)benzoic acid.

Reduction: 4-Bromo-2-(diethylamino)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Bromo-2-(diethylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(diethylamino)benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a diethylamino group.

4-Bromo-2-nitrobenzaldehyde: Contains a nitro group, leading to different reactivity and applications.

4-Bromo-2-hydroxybenzaldehyde: Features a hydroxy group, affecting its chemical properties and uses.

Uniqueness: 4-Bromo-2-(diethylamino)benzaldehyde is unique due to the presence of both a bromine atom and a diethylamino group, which confer distinct reactivity and potential for diverse applications in various fields.

Actividad Biológica

4-Bromo-2-(diethylamino)benzaldehyde (C₁₁H₁₄BrNO) is an organic compound notable for its significant biological activity, particularly as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom and a diethylamino group attached to a benzaldehyde backbone. This unique structure enhances its reactivity and interaction with biological targets compared to related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow liquid |

Research indicates that this compound acts primarily as a pan-inhibitor of various ALDH isoforms. ALDHs are critical enzymes involved in the detoxification of aldehydes and play significant roles in drug metabolism and cellular homeostasis. The compound's interactions with ALDHs are characterized by:

- Binding Affinity : It exhibits strong binding through hydrogen bonding and van der Waals interactions, enhancing its inhibitory effects on specific isoforms.

- Isoform Selectivity : Studies have shown that it selectively inhibits ALDH1A3 and ALDH3A1, with varying potencies across different cancer cell lines .

Anticancer Properties

This compound has been extensively studied for its potential in cancer therapy, particularly in prostate cancer. In vitro assays have demonstrated that:

- Cytotoxicity : The compound shows cytotoxic effects against several prostate cancer cell lines, with IC50 values ranging from 10 to 200 µM, indicating significant antiproliferative activity compared to its analogs .

- Mechanistic Insights : Its ability to inhibit ALDH isoforms contributes to the accumulation of toxic aldehydes within cancer cells, leading to increased apoptosis.

Antimicrobial Activity

Beyond its anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity:

- Inhibition of Bacterial Growth : Preliminary studies indicate moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness at low concentrations .

- Potential Applications : These properties suggest possible applications in developing new antimicrobial agents.

Case Studies

- Prostate Cancer Research : A study explored the synthesis of various analogs based on the diethylaminobenzaldehyde scaffold, revealing that some derivatives exhibited enhanced potency against specific ALDH isoforms compared to this compound itself. Notably, analogs showed improved cytotoxicity against patient-derived primary prostate tumor cells .

- Antimicrobial Evaluation : Another investigation assessed the compound's efficacy against a range of bacterial strains. Results indicated that modifications to the structure could enhance antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .

Propiedades

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099629-82-9 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.